molecular formula C13H12ClNO B11874577 1-(2-Chloro-6-ethylquinolin-3-yl)ethanone

1-(2-Chloro-6-ethylquinolin-3-yl)ethanone

Cat. No.: B11874577
M. Wt: 233.69 g/mol
InChI Key: SHIVVJBAFYKAME-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-ethylquinolin-3-yl)ethanone is a chemical compound with the molecular formula C13H12ClNO and a molecular weight of 233.69 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a chloro group and an ethyl group attached to the quinoline ring, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

The synthesis of 1-(2-Chloro-6-ethylquinolin-3-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux conditions . This regioselective O-alkylation reaction is efficient and yields the desired product in a relatively short time (20-45 minutes). The use of silver nanoparticles as a catalyst enhances the reaction rate and selectivity.

Chemical Reactions Analysis

1-(2-Chloro-6-ethylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-ethylquinolin-3-yl)ethanone involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes like topoisomerase II, which is essential for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and ultimately cell death. Additionally, the compound may interact with other cellular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

1-(2-Chloro-6-ethylquinolin-3-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

1-(2-chloro-6-ethylquinolin-3-yl)ethanone

InChI

InChI=1S/C13H12ClNO/c1-3-9-4-5-12-10(6-9)7-11(8(2)16)13(14)15-12/h4-7H,3H2,1-2H3

InChI Key

SHIVVJBAFYKAME-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)C

Origin of Product

United States

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